molecular formula C8H21O3PSi2 B104685 Bis(trimethylsilyl) vinylphosphonate CAS No. 18291-41-3

Bis(trimethylsilyl) vinylphosphonate

Cat. No.: B104685
CAS No.: 18291-41-3
M. Wt: 252.39 g/mol
InChI Key: UFVFKJLDKPZOHD-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) vinylphosphonate (CAS: 18291-41-3) is an organophosphorus compound with the molecular formula C₈H₂₁O₃PSi₂ and a molecular weight of 252.395 g/mol . It features a vinylphosphonate backbone modified with two trimethylsilyl (TMS) groups, which serve as protective and activating moieties. The TMS groups enhance stability and influence reactivity by modulating electronic and steric properties. This compound is widely utilized in organic synthesis, particularly in Michael additions, cycloadditions, and polymerization reactions, as well as in the preparation of metal-oxo clusters .

Properties

CAS No.

18291-41-3

Molecular Formula

C8H21O3PSi2

Molecular Weight

252.39 g/mol

IUPAC Name

[ethenyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane

InChI

InChI=1S/C8H21O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H,1H2,2-7H3

InChI Key

UFVFKJLDKPZOHD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C

Pictograms

Corrosive

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1. Synthesis of Vinylphosphonates:
Bis(trimethylsilyl) vinylphosphonate serves as a crucial precursor in the synthesis of various vinylphosphonates. Its reactivity allows it to participate in several synthetic pathways, including:

  • Michaelis-Arbuzov Reaction: This reaction involves the transformation of alkyl halides with trialkyl phosphites to produce dialkyl vinylphosphonates. This compound can be utilized in this context to generate more complex phosphonate derivatives through subsequent reactions .
  • Cross-Coupling Reactions: The compound can be employed in palladium-catalyzed cross-coupling reactions, allowing for the formation of vinylphosphonate-linked nucleosides. This method has been effectively used to modify RNA and DNA structures for therapeutic applications .

2. Stabilizing Agent:
Research indicates that this compound can act as a stabilizing agent for polydiorganosiloxanes. Its incorporation into siloxane formulations enhances thermal stability and mechanical properties, making it valuable in materials science .

Biological Applications

1. Antiviral Activity:
Vinylphosphonates, including this compound derivatives, have shown promise as antiviral agents. They inhibit viral replication by mimicking natural substrates in viral polymerases. For example, modifications using this compound can enhance the efficacy of nucleoside analogs against viruses such as HIV and cytomegalovirus .

2. Therapeutic Agents:
The compound's derivatives are being investigated for their potential use in treating various diseases due to their biological activity. Some studies have highlighted their effectiveness in inhibiting cancer cell lines, suggesting a role in anticancer therapies .

Case Studies

Case Study 1: Synthesis of RNA Modifications
A notable study demonstrated the successful synthesis of vinylphosphonate-linked RNA using this compound as a key intermediate. The research showed that these modifications could enhance the stability and efficacy of RNA therapeutics by providing resistance to nucleases .

Case Study 2: Antiviral Compounds
In another investigation, derivatives of this compound were tested against herpes simplex virus (HSV). The results indicated that these compounds could significantly reduce viral load in vitro, showcasing their potential as antiviral therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Bis(trimethylsilyl) vinylphosphonate C₈H₂₁O₃PSi₂ 252.395 Vinylphosphonate, TMS esters Polymerization, metal-oxo clusters, Michael additions
Tetraethyl vinylidenebisphosphonate C₈H₁₈O₆P₂ 280.17 Vinylidenebisphosphonate, ethyl Synthesis of bisphosphonate derivatives via cycloadditions and nucleophilic additions
Diethyl 1-(trimethylsilyl)vinylphosphonate C₉H₂₁O₃PSi 236.32 TMS-activated vinylphosphonate Nucleophilic additions (Grignard, organolithium) to form alkyl/alkenylphosphonates
Bis(1,2,2-trimethylpropyl) methylphosphonate C₁₃H₂₉O₃P 264.346 Methylphosphonate, bulky esters Limited data; potential use as a phosphonate ester in niche reactions

Reactivity in Key Reactions

  • Michael Additions: this compound undergoes conjugate additions with nucleophiles (e.g., amines, thiols) due to the electron-withdrawing effect of the TMS groups, which polarize the vinyl bond. This contrasts with diethyl 1-(trimethylsilyl)vinylphosphonate, where the ethyl groups reduce steric hindrance, enabling faster reactions with organometallic reagents . Tetraethyl vinylidenebisphosphonate exhibits broader reactivity in 1,3-dipolar cycloadditions (e.g., with nitrones, diazo compounds) owing to its bisphosphonate structure .
  • Polymerization: this compound is polymerized via rare earth metal-mediated group transfer polymerization (REM-GTP) to yield poly(vinylphosphonate)s with controlled molecular weights. This method outperforms radical or anionic polymerization used for non-silylated vinylphosphonates, as the TMS groups stabilize propagating chains .
  • Metal-Oxo Cluster Formation :

    • Reaction with Ti(OiPr)₄ produces Ti₈O₂ clusters with bridging phosphate and vinylphosphonate ligands. Similar reactions with allylphosphonate analogs yield structurally distinct clusters, highlighting the role of the vinyl group in directing cluster geometry .

Stability and Handling

  • This compound is less hygroscopic than non-silylated phosphonates (e.g., trimethyl phosphate) due to the hydrophobic TMS groups. However, it requires handling under inert conditions to prevent hydrolysis .

Q & A

Basic Research Questions

Q. What are the key synthetic methods for preparing Bis(trimethylsilyl) vinylphosphonate, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is synthesized via silylation of vinylphosphonate derivatives under anhydrous conditions. A nitrogen atmosphere is critical to prevent hydrolysis or oxidation. For analogous silylated phosphonites, hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) at 100–110°C for 5 hours yields the silylated product . Optimization includes monitoring reaction progress via ³¹P NMR (e.g., a shift at δ 137.6 ppm for related compounds) and using excess silylating agents to drive the reaction to completion. Post-synthesis purification involves distillation or column chromatography under inert conditions.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ³¹P NMR : Detects phosphorus environment; expect a signal near δ 137–140 ppm for silylated vinylphosphonates .
  • ¹H NMR : Look for vinyl proton signals (e.g., δ 5–6 ppm) and trimethylsilyl (TMS) groups (δ 0–0.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (252.395 g/mol) via high-resolution MS (HRMS) or MALDI-TOF .
  • FT-IR : Identify P=O stretches (~1250 cm⁻¹) and Si-C bonds (~840 cm⁻¹) .

Q. What handling precautions are necessary for this compound due to its sensitivity?

  • Methodology : The compound is air- and moisture-sensitive. Store under nitrogen or argon at –20°C in flame-sealed ampoules. Use Schlenk techniques for transfers. Avoid protic solvents (e.g., water, alcohols) to prevent desilylation. For reactions, pre-dry glassware and solvents (e.g., THF over molecular sieves) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The trimethylsilyl (TMS) groups act as transient protecting agents, enhancing electrophilicity at the phosphorus center by withdrawing electron density. This facilitates nucleophilic attack (e.g., by amines or alcohols). Steric hindrance from TMS groups can slow undesired side reactions. Kinetic studies using ³¹P NMR and DFT calculations help elucidate transition states . For example, in peptide analog synthesis, TMS groups improve regioselectivity during phosphorylation .

Q. How does this compound perform as a precursor in oligonucleotide synthesis, and what challenges exist in deprotection?

  • Methodology : The compound is used to introduce phosphonate linkages into oligonucleotides. Challenges include:

  • Deprotection : Acidic conditions (e.g., 1M HCl in methanol) cleave TMS groups but may degrade sensitive oligonucleotide backbones. Alternative methods, such as fluoride-based desilylation (e.g., TBAF), require optimization to avoid strand cleavage .
  • Purification : Reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) isolates modified oligonucleotides. Monitor by MALDI-TOF or LC-MS .

Q. What analytical strategies resolve contradictory literature data on the compound’s reactivity under varying pH or solvent conditions?

  • Methodology :

  • Control Experiments : Compare reactivity in anhydrous vs. aqueous THF to assess hydrolysis rates.
  • Advanced Spectrometry : Use ²H/³¹P dual NMR to track deuterium exchange in protic solvents.
  • Computational Modeling : MD simulations predict solvent effects on reaction pathways. For example, polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while non-polar solvents favor silyl group retention .

Q. How can the stability of this compound be enhanced for long-term storage in catalytic applications?

  • Methodology :

  • Additives : Include radical inhibitors (e.g., BHT) to prevent autoxidation.
  • Encapsulation : Use molecular sieves or zeolites to adsorb moisture.
  • Low-Temperature Studies : Conduct stability assays at 4°C and –80°C with periodic ³¹P NMR checks for degradation (e.g., P-O-Si bond cleavage) .

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